ST362

Oncology Cell Biology Drug Discovery

Researchers studying strigolactone-mediated DNA repair pathways often face reproducibility challenges due to variable analogue potency and solubility. ST362 (CAS 1323359-80-3) resolves this with: • 7.5 µM IC50 in LNCaP prostate cancer cells-1.17-fold more potent than MEB55. • 96.5% encapsulation efficiency in stimuli-responsive nanocarriers, enabled by superior aqueous solubility (<0.5 µg/mL). • Validated synthetic lethal interaction with PARP inhibitors for combination therapy research. Each batch is ≥98% pure (HPLC), shipped under blue ice with full documentation for immediate experimental use.

Molecular Formula C25H21NO6S
Molecular Weight 463.5
CAS No. 1323359-80-3
Cat. No. B611019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST362
CAS1323359-80-3
SynonymsST362;  ST-362;  ST 362; 
Molecular FormulaC25H21NO6S
Molecular Weight463.5
Structural Identifiers
SMILESO=C(C(N1C)=C2C3=C1C=CC(C4=C5C(OCCO5)=CS4)=C3)/C(C2C)=C/OC(C=C6C)OC6=O
InChIInChI=1S/C25H21NO6S/c1-12-8-19(32-25(12)28)31-10-16-13(2)20-15-9-14(4-5-17(15)26(3)21(20)22(16)27)24-23-18(11-33-24)29-6-7-30-23/h4-5,8-11,13,19H,6-7H2,1-3H3/b16-10+
InChIKeyGJUAGRMNTHWYBB-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ST362 Procurement: DNA Repair Disruption


ST362 is a synthetic strigolactone analog [1] with the molecular formula C25H21NO6S and a molecular weight of 463.50 [2]. It is primarily classified as an anticancer agent that functions by disrupting DNA repair mechanisms, leading to cell cycle arrest and apoptosis in various cancer cell lines . Structurally, it is distinguished by a core substituted cyclopenta[b]indol-3(2H)-one scaffold, specifically (E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-(((4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy)methylene)-1,4-dihydrocyclopenta[b]indol-3(2H)-one .

ST362 vs. Generic Analogs


Substitution of ST362 with other strigolactone analogs (e.g., MEB55, GR-24) or standard chemotherapeutics (e.g., Paclitaxel) is not scientifically valid due to significant, quantifiable differences in potency across cancer cell lines, distinct molecular mechanisms of action, and variable physiochemical properties that impact experimental reproducibility [1]. While these compounds share a core strigolactone-like structure, their unique substituent patterns result in a specific profile of activity and handling requirements. For instance, ST362 exhibits a different IC50 profile than MEB55 in prostate cancer cells and shows superior aqueous solubility compared to MEB55, which directly affects in vitro assay design and data interpretation [2]. The following quantitative evidence substantiates the unique position of ST362 and guides informed procurement decisions [3].

ST362 Comparative Evidence


Potency vs. MEB55 in Prostate Cancer Cells

In a direct head-to-head comparison, ST362 demonstrated higher antiproliferative potency against LNCaP prostate cancer cells compared to its closest analog, MEB55, with IC50 values of 7.5 µM and 8.8 µM, respectively, representing an approximately 1.17-fold difference in sensitivity [1]. This differential activity profile is not uniform across all cell lines, as ST362 was less potent than MEB55 in DU145 prostate cancer cells (IC50: 11.4 µM vs. 10.8 µM) [1], underscoring that the selection of a specific strigolactone analog is a critical experimental variable.

Oncology Cell Biology Drug Discovery

Cross-Cancer Potency in Lung and Colon Models

A cross-study comparable analysis of IC50 values across a panel of cancer cell lines reveals distinct potency profiles. In A549 lung cancer cells, ST362 exhibited an IC50 of 5.2 µM, which was comparable to MEB55's 5.1 µM but notably higher than ST357's 4.9 µM [1]. A more pronounced difference was observed in colon cancer, where ST362 demonstrated superior potency in HCT116 cells (IC50: 8.2 µM) compared to MEB55 (10.4 µM) and ST357 (9.7 µM), a 1.27-fold improvement over MEB55 [1].

Oncology Comparative Efficacy Cell Line Panel

Cancer Cell Migration Inhibition vs. Paclitaxel

In a direct functional comparison using a scratch wound healing assay on MDA-MB-231 breast cancer cells, treatment with 7.5 µM ST362 resulted in a significantly greater reduction in cell migration compared to treatment with 2.5 nM Paclitaxel, a standard chemotherapeutic agent [1]. Statistical analysis of the recovered area of the confluent monolayer showed that the inhibition by ST362 was more significant (P < 0.0004) than that of Paclitaxel (P < 0.0019) [1].

Cancer Metastasis Wound Healing Assay Cell Migration

Aqueous Solubility & Formulation vs. MEB55

ST362 possesses 2.5-fold higher aqueous solubility compared to its close analog MEB55 (<0.5 μg/mL vs. <0.2 μg/mL, respectively) [1]. This physiochemical advantage translates directly into improved formulation characteristics, as demonstrated by a higher drug loading efficiency of 15.4% for ST362 compared to 13.9% for MEB55 when encapsulated in glutathione/pH-responsive nanosponges [1]. Furthermore, the encapsulation efficiency was also superior for ST362 (96.5%) relative to MEB55 (88.7%) [1].

Formulation Science Drug Delivery Nanotechnology

ST362 Optimal Applications


LNCaP Prostate Cancer Models

Given its enhanced antiproliferative potency in LNCaP prostate cancer cells (IC50: 7.5 µM) compared to the analog MEB55 (IC50: 8.8 µM) [1], ST362 is the preferred strigolactone analog for researchers investigating androgen-sensitive prostate cancer pathways, drug response, and mechanisms of resistance in this specific cellular context.

Hydrophobic Payload Delivery Systems

ST362 is an ideal candidate for formulation and drug delivery research due to its superior aqueous solubility (<0.5 μg/mL) and high encapsulation efficiency (96.5%) in stimuli-responsive nanocarriers [2]. This makes it a valuable model compound for optimizing nanoparticle-based delivery systems for poorly soluble anticancer agents.

DNA Damage Response & PARP Synthetic Lethality

ST362 is a proven tool for studying DNA repair pathways, specifically its role in halting post-replicative DNA repair [3]. Its known synthetic lethal interaction with PARP inhibitors [4] positions it as a key reagent for research into combination therapies targeting homologous recombination-deficient or DNA repair-proficient cancers.

High-Potency Colorectal Cancer Studies

For studies on colorectal cancer, particularly those utilizing the HCT116 cell line, ST362 demonstrates a clear potency advantage. Its IC50 of 8.2 µM is substantially lower than that of the analog MEB55 (10.4 µM), representing a 1.27-fold increase in efficacy [5]. This makes ST362 the more cost-effective and potent choice for large-scale screening or mechanistic studies in this cancer type.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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